Cas no 2514640-67-4 ((S)-4-Methoxy-azepane hydrochloride)
(S)-4-Methoxy-azepane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-4-Methoxy-azepane hydrochloride
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- MDL: MFCD31805332
- Inchi: 1S/C7H15NO.ClH/c1-9-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
- InChI Key: QTGHAOUGNODJQR-UHFFFAOYSA-N
- SMILES: C1C(OC)CCCNC1.Cl
(S)-4-Methoxy-azepane hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1127094-100mg |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 100mg |
$555 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127094-250mg |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 250mg |
$890 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127094-500mg |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 500mg |
$1430 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127094-1g |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 1g |
$2235 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127094-5g |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 5g |
$8955 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127094-50mg |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 50mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127094-50mg |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 50mg |
$558 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1127094-100mg |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 100mg |
$788 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1127094-250mg |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 250mg |
$1098 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1127094-1g |
(S)-4-Methoxy-azepane hydrochloride |
2514640-67-4 | 95% | 1g |
$2235 | 2025-02-28 |
(S)-4-Methoxy-azepane hydrochloride Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on (S)-4-Methoxy-azepane hydrochloride
Introduction to (S)-4-Methoxy-azepane Hydrochloride (CAS No. 2514640-67-4)
Compound CAS No. 2514640-67-4, specifically identified as (S)-4-Methoxy-azepane hydrochloride, represents a significant advancement in the realm of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural configuration and functional properties, has garnered considerable attention in recent years due to its potential applications in the development of novel therapeutic agents. The (S)-configuration of the azepane ring system, combined with the methoxy substituent and hydrochloride salt form, contributes to its distinct pharmacological profile, making it a subject of intense study among researchers.
The azepane core is a heterocyclic compound that forms the backbone of numerous pharmacologically active molecules. Its stability, flexibility, and ability to interact with biological targets make it an attractive scaffold for drug design. The introduction of a methoxy group at the 4-position enhances the compound's solubility and metabolic stability, while the hydrochloride salt form improves its bioavailability and pharmacokinetic properties. These attributes have positioned (S)-4-Methoxy-azepane hydrochloride as a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been a surge in research focused on developing innovative treatments for neurological disorders, particularly those involving neurotransmitter systems. The compound's ability to modulate neurotransmitter activity has been a focal point of several studies. For instance, preliminary research suggests that (S)-4-Methoxy-azepane hydrochloride may exhibit properties similar to those of selective serotonin reuptake inhibitors (SSRIs), making it a potential candidate for treating conditions such as depression and anxiety. Additionally, its structural similarity to known antipsychotic agents hints at possible applications in managing psychotic disorders.
The role of chiral compounds in pharmaceuticals cannot be overstated. The (S)-configuration of (S)-4-Methoxy-azepane hydrochloride is critical in determining its biological activity. Enantiomers, despite having identical chemical properties, can exhibit vastly different pharmacological effects due to their distinct interactions with biological targets. The stereochemical purity of this compound ensures that it behaves predictably in vitro and in vivo, which is essential for developing safe and effective drugs. This has been a driving force behind the increasing use of chiral synthesis techniques in the pharmaceutical industry.
Advances in synthetic chemistry have enabled the efficient production of complex molecules like (S)-4-Methoxy-azepane hydrochloride. Modern methodologies allow for precise control over stereochemistry, leading to higher yields and purities of enantiomerically pure compounds. These advancements have not only facilitated the synthesis of this particular compound but also opened new avenues for exploring other structurally related molecules with potential therapeutic benefits. The development of novel synthetic routes has been instrumental in reducing production costs and improving scalability, making such compounds more accessible for clinical trials and commercialization.
The pharmacokinetic profile of (S)-4-Methoxy-azepane hydrochloride is another area of significant interest. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for once-daily dosing regimens. Furthermore, its hydrochloride salt form enhances its solubility in water-based environments, which is beneficial for formulation into various dosage forms such as tablets and capsules. These pharmacokinetic properties are crucial for ensuring that the drug reaches therapeutic levels efficiently and remains active within the body for an extended period.
In conclusion, (S)-4-Methoxy-azepane hydrochloride (CAS No. 2514640-67-4) represents a significant contribution to pharmaceutical chemistry with its unique structural features and promising pharmacological properties. Its potential applications in treating neurological disorders, coupled with advancements in synthetic chemistry and pharmacokinetic understanding, make it a valuable compound for further research and development. As scientists continue to explore its therapeutic potential, (S)-4-Methoxy-azepane hydrochloride is poised to play a crucial role in shaping the future of medicinal chemistry.
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